molecular formula C17H25N7O B6425242 3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea CAS No. 2034572-39-7

3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea

Cat. No.: B6425242
CAS No.: 2034572-39-7
M. Wt: 343.4 g/mol
InChI Key: AMRKNKRDENEEOK-UHFFFAOYSA-N
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Description

3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 3,5-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The dimethylamino groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazine ring and the urea moiety provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-11-7-12(2)9-13(8-11)19-17(25)18-10-14-20-15(23(3)4)22-16(21-14)24(5)6/h7-9H,10H2,1-6H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRKNKRDENEEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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